Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate
Übersicht
Beschreibung
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate, also known as EEOPB, is an organic chemical compound . It has a CAS Number of 1375068-97-5 and a molecular weight of 312.37 . The IUPAC name for this compound is ethyl 3’-(2-ethoxy-2-oxoethyl)[1,1’-biphenyl]-4-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate is 1S/C19H20O4/c1-3-22-18(20)13-14-6-5-7-17(12-14)15-8-10-16(11-9-15)19(21)23-4-2/h5-12H,3-4,13H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, aminolysis to form amides, and trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate has a molecular weight of 312.37 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Activities
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate and its analogs have been synthesized and explored for their potential analgesic and anti-inflammatory properties. A study conducted by Manoury et al. (1979) found that certain derivatives in this chemical class exhibited significant analgesic effects in animal models, showing six to nine times more potency than reference compounds such as glafenine and aminopyrine. This research suggests a potential application of these compounds in pain management (Manoury, Dumas, Najer, Branceni, Prouteau, & Lefèvre-Borg, 1979).
Anti-Diabetic Activity
Further investigation into the therapeutic potential of related compounds, specifically (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, by Cai et al. (2006), revealed significant anti-diabetic activity. This compound was shown to correct impaired insulin and glucose tolerance in diabetic mouse models, suggesting its utility as an effective anti-diabetic agent (Cai, Liu, Li, Guo, & Shen, 2006).
Endothelin Receptor Antagonism
Compounds related to Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate have been studied for their potential in treating cardiovascular conditions. For example, Zuccarello et al. (1996) explored the effectiveness of endothelin receptor antagonists in preventing cerebral vasospasm following subarachnoid hemorrhage. Their findings indicated that oral administration of specific endothelin receptor antagonists significantly mitigated the constriction of blood vessels, supporting their potential use in treating vasospasm associated with subarachnoid hemorrhage (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-3-22-18(20)13-14-6-5-7-17(12-14)15-8-10-16(11-9-15)19(21)23-4-2/h5-12H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPURNHDUQKEISG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742989 | |
Record name | Ethyl 3'-(2-ethoxy-2-oxoethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[3-(2-ethoxy-2-oxoethyl)phenyl]benzoate | |
CAS RN |
1375068-97-5 | |
Record name | Ethyl 3'-(2-ethoxy-2-oxoethyl)[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.